

# Pharmacokinetic Profile of Nirmatrelvir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | SARS-CoV-2 Mpro-IN-2 |           |
| Cat. No.:            | B15567590            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Nirmatrelvir (PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2][3] It is the active antiviral component of PAXLOVID™, co-administered with the pharmacokinetic enhancer ritonavir to increase its systemic exposure.[1][3] This document provides a detailed technical overview of the pharmacokinetic properties of nirmatrelvir, compiling data from preclinical and clinical studies. It includes a summary of its absorption, distribution, metabolism, and excretion (ADME) characteristics, detailed experimental methodologies, and visual representations of key pathways and workflows.

## **Quantitative Pharmacokinetic Data**

The pharmacokinetic profile of nirmatrelvir has been characterized in vitro and in various preclinical species and humans. Co-administration with ritonavir, a potent cytochrome P450 (CYP) 3A4 inhibitor, is crucial for its clinical efficacy as it prevents extensive first-pass metabolism.[1][3][4][5]

# Table 1: In Vitro Potency and Antiviral Activity



| Parameter                 | Value                                     | Conditions                      | Source |
|---------------------------|-------------------------------------------|---------------------------------|--------|
| Mpro Inhibition (Ki)      | 0.00311 μΜ                                | Full-length SARS-<br>CoV-2 Mpro | [1]    |
| 0.933 nM                  | Wildtype Mpro                             | [6]                             |        |
| Mpro Inhibition (IC50)    | 0.0192 μΜ                                 | Full-length SARS-<br>CoV-2 Mpro | [1]    |
| 23.4 nM                   | SARS-CoV-2 Mpro                           | [3]                             |        |
| Antiviral Activity (EC50) | 62 nM                                     | dNHBE cells (USA-<br>WA1/2020)  | [1]    |
| 21.1 - 327.6 nM           | Various SARS-CoV-2<br>Variants of Concern | [2]                             |        |
| Antiviral Activity (EC90) | 181 nM                                    | dNHBE cells (USA-<br>WA1/2020)  | [1]    |
| 32.8 - 421.4 nM           | Various SARS-CoV-2<br>Variants of Concern | [2]                             |        |

**Table 2: Preclinical Pharmacokinetic Parameters of Nirmatrelvir** 



| Species                                        | Dose                              | Route                          | Key<br>Parameters                              | Source |
|------------------------------------------------|-----------------------------------|--------------------------------|------------------------------------------------|--------|
| Rat                                            | 30 mg/kg (+10<br>mg/kg ritonavir) | Oral                           | Tmax: ~1.5 h                                   | [7]    |
| Plasma<br>Clearance: 27.2<br>ml/min/kg (alone) | [8]                               |                                |                                                |        |
| Half-life (t½): 5.1<br>h (alone)               | [8]                               |                                |                                                |        |
| Oral<br>Bioavailability:<br>34-50% (alone)     | [8]                               |                                |                                                |        |
| Mouse (K18-<br>hACE2)                          | 600 mg/kg/day                     | Oral                           | AUC(0-last):<br>23,000 h <i>ng/ml</i>          | [9]    |
| Hamster<br>(Roborovski)                        | 250 mg/kg                         | Oral                           | AUC: 22,400<br>hng/ml (alone)                  | [2]    |
| 250 mg/kg<br>(+83.3 mg/kg<br>ritonavir)        | Oral                              | AUC: 215,000<br>h <i>ng/ml</i> | [2]                                            |        |
| Ferret                                         | 20 mg/kg (+6<br>mg/kg ritonavir)  | Oral                           | AUC: 32,700<br>hng/ml                          | [2]    |
| 100 mg/kg (+6<br>mg/kg ritonavir)              | Oral                              | AUC: 49,500<br>h*ng/ml         | [2]                                            |        |
| Monkey                                         | Not specified                     | Oral                           | Plasma<br>Clearance: 17.1<br>ml/min/kg (alone) | [8]    |
| Half-life (t½): 0.8<br>h (alone)               | [8]                               | _                              |                                                |        |



Oral

Bioavailability: [8]

8.5% (alone)

Table 3: Human Clinical Pharmacokinetic Parameters (Nirmatrelvir with Ritonavir)

| Population                                       | Dose<br>(Nirmatrelvir/Ritona<br>vir)      | Key Parameters                          | Source  |
|--------------------------------------------------|-------------------------------------------|-----------------------------------------|---------|
| Healthy Adults                                   | 300 mg / 100 mg<br>(Multiple Dose, Day 5) | Cmax: 3.43 μg/mL                        | [1][10] |
| Ctrough: 1.57 μg/mL                              | [1][10]                                   |                                         |         |
| Tmax: ~3 hours                                   | [1][11]                                   |                                         |         |
| Adults with Renal<br>Impairment (Single<br>Dose) | 100 mg / 100 mg                           | AUCinf Ratio (Mild vs.<br>Normal): 124% | [12]    |
| AUCinf Ratio<br>(Moderate vs.<br>Normal): 187%   | [12]                                      |                                         |         |
| AUCinf Ratio (Severe vs. Normal): 304%           | [12]                                      | -                                       |         |

# Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

- Absorption: Nirmatrelvir exhibits absorption-limited nonlinear pharmacokinetics when administered alone.[1][10] Co-administration with ritonavir significantly enhances its exposure. The time to maximum plasma concentration (Tmax) in humans is approximately 3 hours.[1][11]
- Distribution: In humans, nirmatrelvir is approximately 69% bound to plasma proteins.[11]



- Metabolism: Preclinical studies identified that nirmatrelvir is primarily metabolized by CYP3A4.[4][5] Ritonavir's potent inhibition of CYP3A4 minimizes nirmatrelvir's metabolism, thereby increasing its plasma concentration and half-life.[1][3] In vitro metabolism studies using human and rat liver microsomes and S9 fractions have been conducted to characterize its metabolic fate.[13] An innovative <sup>19</sup>F NMR spectroscopy approach was used in human ADME studies to trace the metabolism of the fluorine-containing molecule, negating the need for traditional <sup>14</sup>C-radiolabeling.[1][14] This revealed that unchanged nirmatrelvir was the only drug-related entity in plasma.[15]
- Excretion: When CYP3A4 metabolism is inhibited by ritonavir, the primary route of elimination for nirmatrelvir shifts to renal excretion.[1][4][11]

# Experimental Protocols In Vivo Pharmacokinetic Studies in Animals

- Models: Studies have been conducted in Sprague-Dawley rats, K18-hACE2 transgenic mice,
   Roborovski dwarf hamsters, and ferrets.[2][7][9][13]
- Dosing: Animals received oral administration of nirmatrelvir, either alone or in combination with ritonavir. Doses were often formulated in solutions like 0.5% sodium carboxymethylcellulose.[7]
- Sample Collection: Blood samples were typically collected from the tail vein at multiple time points post-dosing (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[7] Urine and feces were also collected for metabolism and excretion studies.[13]
- Sample Preparation: Plasma protein precipitation was a common method for sample preparation. This involved adding a solvent like acetonitrile to plasma samples, followed by vortexing and centrifugation to separate the supernatant for analysis.[7][13]

#### **Human Clinical Pharmacokinetic Studies**

Study Design: Studies included single and multiple ascending dose designs in healthy
participants, as well as studies in special populations, such as those with renal impairment.
[12]



- Sample Collection: Blood samples were collected at predefined intervals (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-dose) for pharmacokinetic analysis.[16]
   Urine was also collected over specified intervals.[16]
- Dose Adjustments: Based on pharmacokinetic data, dose adjustments have been recommended for patients with moderate renal impairment.[11]

### **Bioanalytical Methodology: LC-MS/MS**

- Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying nirmatrelvir and ritonavir in biological matrices like plasma and urine.
   [1][16]
- Instrumentation: The analysis is performed using systems like UPLC-MS/MS.[7]
- Chromatography: An Acquity BEH C18 column has been used with a mobile phase consisting of 0.1% formic acid and acetonitrile.[13]
- Detection: Detection is achieved using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).[7]
- Quantification: Calibration curves are established over a specific range (e.g., 10.0–10,000 ng/mL for nirmatrelvir in plasma) to ensure accurate quantification.[1][16] The lower limit of quantification (LLOQ) has been reported as low as 2.0 ng/mL for nirmatrelvir in plasma.[7]

#### In Vitro Metabolism Studies

- Systems: The metabolic fate of nirmatrelvir was investigated using in vitro models including human, rat, and mouse liver microsomes and S9 fractions, supplemented with necessary cofactors.[13]
- Procedure: Nirmatrelvir is incubated with the liver fractions, and the formation of metabolites is monitored over time using LC-MS/MS to identify metabolic pathways such as amide hydrolysis, oxidation, and hydroxylation.[13]

#### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action for Nirmatrelvir in inhibiting SARS-CoV-2 replication.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

#### Foundational & Exploratory





- 1. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID-19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nirmatrelvir-Ritonavir StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. In vivo and in vitro metabolite profiling of nirmatrelvir using LC-Q-ToF-MS/MS along with the in silico approaches for prediction of metabolites and their toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME approaches for the Pfizer oral COVID-19 protease inhibitor program American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Pharmacokinetic Profile of Nirmatrelvir: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567590#pharmacokinetic-properties-of-sars-cov-2-mpro-in-2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com